
2-Methyl-2-phenylpropylmercuri acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenylpropylmercuri acetate is an organomercury compound with the molecular formula C12H16HgO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylpropylmercuri acetate typically involves the reaction of 2-Methyl-2-phenylpropyl alcohol with mercuric acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{CH}_2\text{OH} + \text{Hg(OAc)}_2 \rightarrow \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{CH}_2\text{HgOAc} + \text{HOAc} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-phenylpropylmercuri acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercuric oxide derivatives.
Reduction: Reduction reactions can convert the mercuric acetate group to other functional groups.
Substitution: The acetate group can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can produce a variety of organomercury compounds.
Aplicaciones Científicas De Investigación
2-Methyl-2-phenylpropylmercuri acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-phenylpropylmercuri acetate involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the mercury atom and the thiol groups.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-phenylpropyl acetate: Similar in structure but lacks the mercury atom, resulting in different chemical properties and applications.
Phenylmercuric acetate: Contains a phenyl group attached to the mercury atom, used in similar applications but with distinct reactivity.
Uniqueness
2-Methyl-2-phenylpropylmercuri acetate is unique due to the presence of both the phenyl and 2-methylpropyl groups attached to the mercury atom. This unique structure imparts specific chemical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
23482-72-6 |
|---|---|
Fórmula molecular |
C12H16HgO2 |
Peso molecular |
392.85 g/mol |
Nombre IUPAC |
acetyloxy-(2-methyl-2-phenylpropyl)mercury |
InChI |
InChI=1S/C10H13.C2H4O2.Hg/c1-10(2,3)9-7-5-4-6-8-9;1-2(3)4;/h4-8H,1H2,2-3H3;1H3,(H,3,4);/q;;+1/p-1 |
Clave InChI |
GTSRYGVMMICJIU-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[Hg]CC(C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate](/img/structure/B11938775.png)
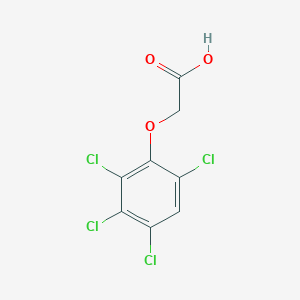


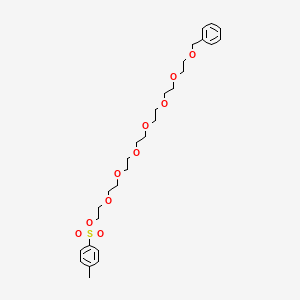
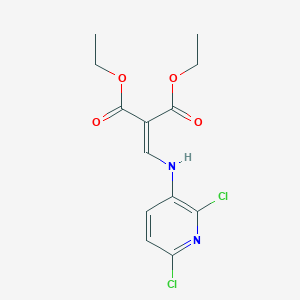
![1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B11938820.png)
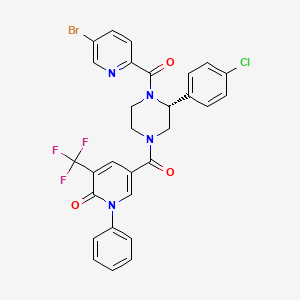


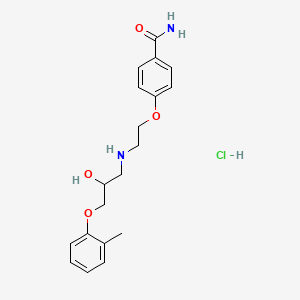

![3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)

